REACTION_CXSMILES
|
[H-].[Na+].[F:3][C:4]([F:14])([C:7]([F:13])([F:12])[C:8]([F:11])([F:10])[F:9])[CH2:5][OH:6].[OH:15][CH2:16][C:17]1[CH:18]=C(C)C=C[C:22]=1S([O-])(=O)=O.[CH3:28]N(C)C=O>>[F:3][C:4]([F:14])([C:7]([F:12])([F:13])[C:8]([F:9])([F:10])[F:11])[CH2:5][O:6][CH2:22][C:17]1([CH3:18])[CH2:28][O:15][CH2:16]1 |f:0.1|
|
Name
|
|
Quantity
|
6.1 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
hexanes
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
24 g
|
Type
|
reactant
|
Smiles
|
FC(CO)(C(C(F)(F)F)(F)F)F
|
Name
|
3-hydroxymethyl-p-toluenesulfonate
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
OCC=1C=C(C=CC1S(=O)(=O)[O-])C
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
sulfonate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Type
|
CUSTOM
|
Details
|
mixture was stirred for 45 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated at 75°-85° C. for 30 hours when 1HNMR analysis of an aliquot
|
Duration
|
30 h
|
Type
|
CUSTOM
|
Details
|
had been consumed
|
Reaction Time |
45 min |
Name
|
|
Type
|
|
Smiles
|
FC(COCC1(COC1)C)(C(C(F)(F)F)(F)F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |